Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are often explored for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methylquinoline with ethyl 4-nitrobenzoate under acidic conditions, followed by nitration and subsequent reduction to introduce the amino group . The reaction conditions often include the use of catalysts such as 4-toluenesulfonic acid and magnesium chloride, with temperatures maintained around 80°C .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly solvents, are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like zinc and acetic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which are valuable in drug design.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like zinc and acetic acid, and catalysts such as palladium for coupling reactions . Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit enhanced biological activities .
Scientific Research Applications
Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The compound can also inhibit key enzymes involved in metabolic pathways, disrupting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure with similar reactivity and applications.
Chloroquine: An antimalarial drug with a quinoline core.
Nitroquinoline: A derivative with similar nitro and amino groups.
Uniqueness
Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of nitro, amino, and ester groups allows for versatile chemical modifications and potential therapeutic applications .
Biological Activity
Ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate is a synthetic organic compound with significant potential in pharmacological applications due to its unique structural characteristics and biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core characterized by:
- Molecular Formula : C12H12N4O3
- Molecular Weight : Approximately 275.26 g/mol
- Functional Groups :
- Nitro group at the 6-position
- Amino group at the 4-position
- Carboxylate group at the 3-position
This arrangement enhances its chemical reactivity and biological interactions, making it a subject of interest in various therapeutic areas .
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity . It has been tested against various bacterial strains, showing significant inhibition zones compared to standard antibiotics.
Microorganism | Inhibition Zone (mm) | Standard Drug (mm) |
---|---|---|
Staphylococcus aureus | 24 | 26 |
Escherichia coli | 22 | 25 |
Klebsiella pneumoniae | 25 | 27 |
The compound's mechanism may involve DNA intercalation , disrupting replication and transcription processes, which is crucial for bacterial survival .
Anticancer Properties
This compound has also been studied for its anticancer properties , particularly against human cancer cell lines such as MCF-7 (breast cancer) and KB-V1 (cervical cancer). The compound demonstrated:
- IC50 Values :
- MCF-7: 20.1nM
- KB-V1: 14nM
These values indicate potent cytotoxic effects, potentially through mechanisms involving the interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
The proposed mechanisms of action for this compound include:
- DNA Intercalation : The compound can insert itself between DNA base pairs, hindering replication.
- Protein Interaction : The methylamino group may form hydrogen bonds with target proteins, altering their function.
- ROS Generation : Increased ROS levels can induce cellular stress and apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A study conducted on various bacterial strains showed that this compound effectively inhibited growth, particularly against Gram-positive bacteria .
- Cytotoxicity Assay : In vitro assays indicated that the compound has lower cytotoxicity towards normal cells while maintaining high efficacy against cancer cells, suggesting a favorable therapeutic index .
- Synthesis and Optimization : Research on synthesis methods revealed that optimizing reaction conditions can enhance yield and purity, making it more viable for industrial applications .
Properties
CAS No. |
828930-82-1 |
---|---|
Molecular Formula |
C13H13N3O4 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
ethyl 4-amino-2-methyl-6-nitroquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13N3O4/c1-3-20-13(17)11-7(2)15-10-5-4-8(16(18)19)6-9(10)12(11)14/h4-6H,3H2,1-2H3,(H2,14,15) |
InChI Key |
NZPASUVSOIQEJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1N)[N+](=O)[O-])C |
Origin of Product |
United States |
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